molecular formula C10H14BrN3 B1524845 1-(5-Bromopyrimidin-2-yl)azepane CAS No. 1015241-96-9

1-(5-Bromopyrimidin-2-yl)azepane

Cat. No.: B1524845
CAS No.: 1015241-96-9
M. Wt: 256.14 g/mol
InChI Key: RUWWHHDYNMJYIQ-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)azepane is a brominated pyrimidine derivative featuring a seven-membered azepane ring. It is synthesized via nucleophilic substitution, where the azepane nitrogen displaces a leaving group (e.g., chlorine) on the pyrimidine ring. The compound is obtained as a colorless solid with a molecular weight of 255.1 g/mol (LCMS [M+H]⁺: 256.0/258.0 m/z for Br isotopes) . Its purity and structural integrity are confirmed by <sup>1</sup>H NMR, showing characteristic signals for the pyrimidine protons (δ 8.32–8.46 ppm) and azepane methylene groups (δ 1.47–3.66 ppm) . The bromine atom at the 5-position of the pyrimidine ring enhances electrophilicity, making it a versatile intermediate in medicinal chemistry for further functionalization, such as Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWWHHDYNMJYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716574
Record name 1-(5-Bromopyrimidin-2-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015241-96-9
Record name 1-(5-Bromopyrimidin-2-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(5-Bromopyrimidin-2-yl)azepane are compared below with analogs differing in ring size, substituents, or heteroatom placement. Key differences in physicochemical and biological behavior are highlighted.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name CAS Number Structural Features Key Properties/Applications Reference
This compound 57356-64-6 7-membered azepane ring, Br at pyrimidine C5 High electrophilicity; used in drug discovery
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine 446286-61-9 6-membered piperidine ring, methyl substituent Improved lipophilicity; potential CNS activity
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine 887425-47-0 5-membered pyrrolidine ring Enhanced solubility; antimicrobial applications
1-(5-Bromopyrimidin-2-yl)-1,4-diazepane hydrochloride 849021-44-9 7-membered diazepane (two N atoms) Increased hydrogen-bonding capacity; kinase inhibition
4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl)hydrazone monohydrate N/A Hydrazone linker, methoxybenzyl group Anticonvulsant/anti-inflammatory activity
1-(5-Bromopyrimidin-2-yl)piperidin-4-ol 1289089-91-3 6-membered piperidine ring, hydroxyl group Polar functionality; targets protein-protein interfaces

Key Observations

Ring Size and Flexibility :

  • The seven-membered azepane ring in this compound confers conformational flexibility, which may enhance binding to less rigid biological targets compared to six-membered piperidine analogs (e.g., 446286-61-9) .
  • The diazepane derivative (849021-44-9) introduces an additional nitrogen, enabling stronger hydrogen-bond interactions in kinase inhibitors .

The hydrazone derivative (C12H11BrN4O·H2O) exhibits distinct pharmacological activities (e.g., anticonvulsant) due to the hydrazone linker and methoxybenzyl group .

Biological Relevance :

  • Pyrrolidine analogs (e.g., 887425-47-0) show antimicrobial activity, possibly due to the smaller ring size favoring penetration into bacterial membranes .
  • The methyl group in 446286-61-9 enhances lipophilicity, making it suitable for blood-brain barrier penetration in CNS-targeted therapies .

Synthetic Utility :

  • The bromine atom in this compound facilitates cross-coupling reactions, whereas the hydrazone derivative requires alternative synthetic routes (e.g., condensation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromopyrimidin-2-yl)azepane
Reactant of Route 2
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1-(5-Bromopyrimidin-2-yl)azepane

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